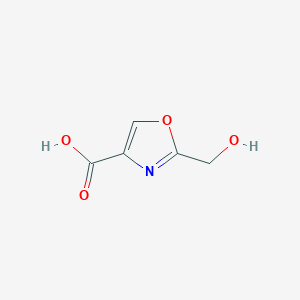

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Beschreibung

BenchChem offers high-quality 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJUMFRWMDHCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid: A Multi-Modal Analytical Framework

Executive Summary & Strategic Importance

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid represents a high-value pharmacophore in medicinal chemistry, serving as a bifunctional building block for peptidomimetics and macrocyclic drugs. Its structural integrity is defined by the precise positioning of the carboxylic acid at the C4 position and the hydroxymethyl group at C2.

The primary challenge in generating this scaffold via cyclodehydration (e.g., Robinson-Gabriel or serine-derived pathways) is the "Regioisomer Trap." Thermodynamic and kinetic factors often yield mixtures of the 2,4-disubstituted (desired) and 2,5-disubstituted (impurity) isomers. Standard 1H NMR is often insufficient to distinguish these due to overlapping chemical shifts of the ring protons.

This guide provides a Self-Validating Analytical System to unequivocally assign the structure, relying on the triangulation of HRMS, NMR (specifically HMBC), and X-ray crystallography.

The Analytical Hierarchy (Workflow)

The following workflow dictates the logical progression of experiments. If a step fails the "Validation Criteria," the process halts for re-synthesis or purification.

Figure 1: The logical hierarchy of structural elucidation. Step 4 (HMBC) is the critical decision gate for regioisomer assignment.

Detailed Elucidation Protocols

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before investing in NMR time, confirm the molecular formula

-

Method: ESI-TOF (Negative Mode preferred for Carboxylic Acids).

-

Target Mass:

= 142.0146 (Calculated). -

Validation: Error must be < 5 ppm.

Step 2: 1H and 13C NMR (The Foundation)

Solvent selection is critical. DMSO-d6 is mandatory.

-

Why? It suppresses the exchange of the -OH and -COOH protons, allowing them to be visualized as distinct peaks (often broad singlets), which aids in integration.

often leads to missing exchangeable protons.

Expected 1H NMR Data (DMSO-d6, 400 MHz)

| Proton | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| COOH | 12.5 - 13.5 | Broad Singlet | 1H | Confirms Acid |

| H-5 (Ring) | 8.20 - 8.60 | Singlet | 1H | Critical: Deshielded by adjacent O and N. |

| OH | 5.0 - 5.8 | Triplet/Broad | 1H | Often couples to CH2 if sample is dry. |

| CH2 | 4.40 - 4.60 | Doublet/Singlet | 2H | Methylene adjacent to Heterocycle. |

Step 3: The "Smoking Gun" – HMBC Analysis

This is the Self-Validating System . You must distinguish between the 2,4-isomer (Target) and 2,5-isomer (Impurity).

The Logic:

-

HMBC (Heteronuclear Multiple Bond Correlation) detects correlations over 2-3 bonds (

and -

We focus on the Ring Proton .

-

In the 2,4-isomer , the proton is at C5 .

-

In the 2,5-isomer , the proton is at C4 .

-

The Differentiation Matrix

| Correlation Source | Target (H at C5) | Impurity (H at C4) |

| H-Ring to Carboxyl Carbon | Observed ( | Weak/Absent ( |

| H-Ring to C2 (Quaternary) | Observed ( | Observed ( |

| H-Ring to C-ipso (Ring C) |

*Note: In five-membered heterocycles,

Figure 2: The definitive HMBC correlation pathway. The detection of the H5 -> COOH correlation confirms the carboxylic acid is 3 bonds away from the proton, placing the acid at C4.

Experimental Protocols

Protocol A: NMR Sample Preparation (Strict)

-

Drying: Dry the solid compound under high vacuum (< 1 mbar) at 40°C for 4 hours to remove trace water (which broadens exchangeable signals).

-

Solvent: Use DMSO-d6 (99.9% D) ampoules. Avoid stock bottles which absorb atmospheric water.

-

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to ensure shimming accuracy.

Protocol B: HMBC Acquisition Parameters

-

Instrument: 400 MHz or higher (500/600 MHz preferred for resolution).

-

Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with magnitude mode).

-

Long-range Delay (CNst13): Set to correspond to 8 Hz (approx 62.5 ms). This covers typical aromatic

couplings. -

Scans: Minimum 32 scans (heterocycles often have long relaxation times).

-

Relaxation Delay (D1): 2.0 seconds.

References

-

Pinto, D. C. G. A., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures.[3] In NMR Spectroscopy. IntechOpen. Link

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HMBC optimization logic). Link

-

PubChem. (2025). 2-Formyl-1,3-oxazole-4-carboxylic acid Compound Summary. (Used for analog spectral comparison). Link

-

Herrera, A., et al. (2006).[4] New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles.[4] Journal of Organic Chemistry, 71(8), 3026-3032.[4] (Differentiation of regioisomers). Link

-

Oxford Instruments. (2022). Distinguishing Regioisomers using Benchtop NMR Spectroscopy. (Application Note). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid CAS number

An In-Depth Technical Guide to 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid (CAS No. 1240607-91-3), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole scaffold is a privileged structure in medicinal chemistry, often utilized as a bioisostere for carboxylic acids and amides, and is present in numerous biologically active natural products.[1][2][3] This document delves into the compound's chemical properties, outlines a robust synthetic and purification strategy, explores its versatile applications in drug discovery, and provides essential safety and handling protocols. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a bifunctional molecule featuring a stable aromatic oxazole ring substituted with a carboxylic acid at the 4-position and a hydroxymethyl group at the 2-position. These functional groups provide orthogonal handles for a wide array of chemical transformations, making it a highly valuable intermediate in multi-step syntheses.

Table 1: Physicochemical and Identity Data

| Property | Value | Source |

| Chemical Name | 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid | - |

| CAS Number | 1240607-91-3 | [4] |

| Molecular Formula | C₅H₅NO₄ | - |

| Molecular Weight | 143.09 g/mol | - |

| Appearance | Expected to be an off-white to brown solid | [5] |

| Functional Groups | Carboxylic Acid, Primary Alcohol, Oxazole | [5] |

| Storage | 2–8 °C, keep dry and protected from light | [5] |

The core of the molecule is the 1,3-oxazole ring, an aromatic heterocycle that confers metabolic stability. The carboxylic acid at C4 is acidic and serves as the primary site for amide coupling, esterification, or conversion to other functional groups.[5] The hydroxymethyl group at C2 provides a nucleophilic site for further derivatization and can enhance aqueous solubility, a critical parameter in drug development.[6]

The Strategic Importance of the Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This moiety is of profound importance in modern drug design for several key reasons:

-

Bioisosterism: The oxazole ring is frequently employed as a bioisostere for amide and ester functionalities. This substitution can improve metabolic stability by removing sites susceptible to enzymatic hydrolysis, enhance cell permeability, and modulate binding interactions with target proteins, without drastically altering the molecule's overall conformation.[7]

-

Privileged Scaffold: Oxazole derivatives are found in a wide range of natural products and synthetic compounds exhibiting diverse biological activities, including anti-biofilm, anticancer, antiviral, and anti-inflammatory properties.[1] Their proven therapeutic potential has established them as "privileged" structures in medicinal chemistry.

-

Synthetic Versatility: The oxazole ring is relatively stable and amenable to functionalization, allowing chemists to build molecular complexity and fine-tune pharmacological properties.

Our subject molecule, with its dual functionality, is perfectly positioned to serve as a launchpad for creating libraries of novel compounds for screening and lead optimization.

Synthesis and Purification Protocol

While multiple routes to substituted oxazoles exist, a modern and highly efficient approach involves the direct reaction of a carboxylic acid with an isocyanide derivative.[8][9] This methodology avoids the need to first convert the starting acid to a more reactive species like an acid chloride, thus broadening functional group tolerance.

Proposed Synthetic Pathway

A plausible and scalable synthesis starts from a protected serine derivative, which provides the core C2-C3 backbone with the required hydroxymethyl precursor.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

Objective: To synthesize 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

Materials:

-

N-Formyl-L-serine methyl ester

-

Burgess reagent (Methyl N-(triethylammoniumsulphonyl)carbamate)

-

Dichloromethane (DCM, anhydrous)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Dehydrative Cyclization to form the Oxazole Ring

-

To a stirred solution of N-formyl-L-serine methyl ester (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add Burgess reagent (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Causality: The Burgess reagent is a mild and effective dehydrating agent that facilitates the intramolecular cyclization of the N-formyl serine derivative to form the oxazoline, which then aromatizes to the oxazole.

-

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 50% EtOAc in hexanes).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, methyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate, can be purified by silica gel column chromatography.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Causality: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2-3 with 1M HCl at 0 °C. A precipitate should form.

-

Extract the product into EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Step 3: Final Purification

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid with high purity.[10]

-

Confirm product identity and purity via ¹H NMR, ¹³C NMR, and LCMS analysis.[11][12]

Applications in Drug Discovery and Development

This molecule is not an end-product but a versatile starting point. Its value lies in the strategic combination of its functional groups, which allows for selective and sequential modifications.

Caption: Chemical derivatization pathways for the title compound.

-

Scaffold for Bioactive Molecules: The carboxylic acid is an ideal handle for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the coupling of various amine-containing fragments to explore structure-activity relationships (SAR). For example, it can be used as a precursor in the synthesis of STING (Stimulator of Interferon Genes) agonists for immuno-oncology applications.[5][13]

-

Linker Chemistry: Both the acid and alcohol functionalities can be used to attach the oxazole core to other molecules, serving as a rigid, stable linker in constructs like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

-

Bioisostere Synthesis: The carboxylic acid can be chemically converted into other common bioisosteres, such as 1,3,4-oxadiazoles or tetrazoles, to modulate physicochemical properties like acidity, lipophilicity, and metabolic stability.[7][14]

-

Enhancing Solubility: The inherent polarity of the hydroxymethyl and carboxylic acid groups can improve the solubility of larger, more complex molecules it is incorporated into, which is a common challenge in drug development.[6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1240607-91-3 is not widely available, data from structurally similar oxazole-4-carboxylic acids can be used to infer its likely hazard profile.[15] The compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.

Table 2: GHS Hazard Information (Inferred)

| Hazard Class | Category | Hazard Statement | Precautionary Codes |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352 |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Source: Inferred from SDS for Oxazole-4-carboxylic acid.[15]

Handling Recommendations:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17]

-

Avoid breathing dust. Use local exhaust ventilation to minimize exposure.

-

Wash hands thoroughly after handling.[15]

-

In case of accidental contact, follow standard first-aid procedures for chemical exposure to the skin or eyes.[16]

Storage:

-

Store in a tightly sealed container in a cool, dry place (2-8 °C).

-

Protect from light and moisture to prevent degradation.

Conclusion

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a high-value chemical building block with significant potential in the field of drug discovery. Its unique combination of a stable oxazole core with two versatile functional groups provides chemists with a powerful tool for synthesizing novel and complex molecules. Understanding its properties, synthesis, and safe handling is crucial for unlocking its full potential in the development of next-generation therapeutics.

References

- TCI Chemicals. (2025, November 26). Safety Data Sheet.

- Fisher Scientific. (2010, October 26). Safety Data Sheet: Oxazole-4-carboxylic acid.

- Cayman Chemical. (2025, August 22). Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid.

- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: Oxazole.

- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester.

- ChemSynthesis. (2025, May 20). 2-methyl-1,3-oxazole-4-carboxylic acid.

- SRIRAMCHEM. (n.d.). Oxazole-4-carboxylic acid.

- Amerigo Scientific. (n.d.). 2-(Hydroxymethyl)-1,3-oxazole.

- ChemicalBook. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis.

- ChemicalBook. (2025, January 27). Oxazole-4-carboxylic acid | 23012-13-7.

- Santa Cruz Biotechnology. (n.d.). 2-Methyl-1,3-oxazole-4-carboxylic acid | CAS 23062-17-1.

- BLD Pharm. (n.d.). 23012-13-7|Oxazole-4-carboxylic acid.

- Potapovs, I., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109.

- Fisher Scientific. (n.d.). 2-methyl-1,3-oxazole-4-carboxylic acid, Thermo Scientific.

- Abdelfattah, M. S., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5576.

- Al-Obaidi, A. S. M., et al. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Applied and Industrial Sciences, 10(1), 544-554.

- Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4.

- ResearchGate. (n.d.). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.

- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.

- National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- Frontiers. (2022, February 14). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.

- ResearchGate. (2020, August 8). What is the best way to convert aromatic carboxylic acid derivatives into 1,3,4-oxadiazole?

- Sigma-Aldrich. (n.d.). 4-Oxazolecarboxylic acid 97 23012-13-7.

- National Institutes of Health. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

- PubChem. (n.d.). 2-Formyl-1,3-oxazole-4-carboxylic acid.

- PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid.

- ResearchGate. (2022, January 3). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

-

SciELO. (n.d.). 1H-[15][16]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers. Retrieved from

- Sigma-Aldrich. (n.d.). 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 23012-13-7|Oxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 6. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. jsynthchem.com [jsynthchem.com]

- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]

- 11. d-nb.info [d-nb.info]

- 12. scielo.br [scielo.br]

- 13. Oxazole-4-carboxylic acid | 23012-13-7 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. jwpharmlab.com [jwpharmlab.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for the characterization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid. As a key heterocyclic motif in medicinal chemistry, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process. This document offers insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopic interpretation and comparison with structurally related molecules.

Molecular Structure and Spectroscopic Overview

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core 1,3-oxazole ring is an electron-deficient aromatic system. It is substituted at the 2-position with a hydroxymethyl group and at the 4-position with a carboxylic acid. This arrangement of a proton-donating carboxylic acid and a hydroxymethyl group on a heterocyclic scaffold suggests potential for interesting intermolecular interactions, which may be reflected in its spectroscopic behavior.

A comprehensive spectroscopic analysis is essential to confirm the integrity of the synthesized molecule. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, providing a robust framework for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the chemical environment of each atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the oxazole ring proton, the methylene protons of the hydroxymethyl group, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronegativity of the heteroatoms in the oxazole ring and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in a polar aprotic solvent (e.g., DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 (oxazole ring) | 8.2 - 8.5 | Singlet | 1H |

| -CH₂-OH | 4.6 - 4.9 | Singlet | 2H |

| -CH₂-OH | 5.0 - 5.5 | Broad Singlet | 1H |

| -COOH | 12.0 - 13.0 | Broad Singlet | 1H |

Expert Interpretation:

-

Oxazole Ring Proton (H5): The proton at the C5 position of the oxazole ring is expected to be the most downfield of the non-acidic protons due to the deshielding effects of the adjacent oxygen and nitrogen atoms within the aromatic ring. Its appearance as a singlet is due to the absence of neighboring protons.

-

Hydroxymethyl Protons (-CH₂-OH): The methylene protons of the hydroxymethyl group are anticipated to appear as a singlet in the range of 4.6 - 4.9 ppm. The adjacent hydroxyl proton typically does not cause splitting in aprotic solvents like DMSO-d₆ due to slow exchange.

-

Hydroxyl and Carboxylic Acid Protons (-OH and -COOH): The protons of the hydroxyl and carboxylic acid groups are acidic and will appear as broad singlets at the downfield end of the spectrum. Their chemical shifts can be highly variable and are dependent on concentration, temperature, and the specific solvent used due to hydrogen bonding and proton exchange. The carboxylic acid proton is expected to be significantly more downfield than the hydroxyl proton.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in a polar aprotic solvent (e.g., DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | 160 - 165 |

| C2 (oxazole ring) | 158 - 162 |

| C4 (oxazole ring) | 138 - 142 |

| C5 (oxazole ring) | 125 - 130 |

| -CH₂-OH | 55 - 60 |

Expert Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

-

Oxazole Ring Carbons (C2, C4, C5): The carbons of the oxazole ring will resonate in the aromatic region. C2, being flanked by two heteroatoms, is expected to be the most downfield of the ring carbons. C4, attached to the electron-withdrawing carboxylic acid group, will also be significantly downfield. C5 will likely be the most upfield of the ring carbons.

-

Hydroxymethyl Carbon (-CH₂-OH): The carbon of the hydroxymethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached oxygen atom.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Diagram of NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is expected to be characterized by strong absorptions corresponding to the O-H, C=O, and C-O bonds, as well as vibrations from the oxazole ring.

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| O-H (Hydroxymethyl) | 3200 - 3500 | Broad, Medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| C=N (Oxazole Ring) | 1630 - 1660 | Medium |

| C=C (Oxazole Ring) | 1550 - 1580 | Medium |

| C-O (Carboxylic Acid & Hydroxymethyl) | 1200 - 1350 | Strong |

Expert Interpretation:

-

O-H Stretching: A very broad and strong absorption band is anticipated from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1][2] Superimposed on this broad band, a medium-intensity broad peak for the hydroxymethyl O-H stretch is expected between 3200 and 3500 cm⁻¹.

-

C=O Stretching: A strong and sharp absorption peak between 1700 and 1730 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid.[1][3]

-

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the 1550-1660 cm⁻¹ region.

-

C-O Stretching: Strong absorptions in the 1200-1350 cm⁻¹ range will correspond to the C-O stretching vibrations of both the carboxylic acid and the hydroxymethyl group.[1]

Experimental Protocol for IR Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Diagram of IR (ATR) Experimental Workflow

Caption: Workflow for IR (ATR) spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data

For 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (Molecular Formula: C₅H₅NO₄, Molecular Weight: 159.02 g/mol ), electrospray ionization (ESI) would be a suitable technique.

Table 4: Predicted m/z Values in ESI-MS

| Ion | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 160.03 | Positive |

| [M-H]⁻ | 158.01 | Negative |

| [M+Na]⁺ | 182.01 | Positive |

Expert Interpretation of Fragmentation (MS/MS):

-

Positive Ion Mode ([M+H]⁺ at m/z 160.03):

-

A primary fragmentation pathway would be the loss of water (H₂O, 18 Da) from the hydroxymethyl and carboxylic acid groups, leading to a fragment at m/z 142.02.

-

Decarboxylation (loss of CO₂, 44 Da) is a common fragmentation for carboxylic acids, which would result in a fragment at m/z 116.03.[4]

-

Loss of the hydroxymethyl group as formaldehyde (CH₂O, 30 Da) could also occur, yielding a fragment at m/z 130.02.

-

-

Negative Ion Mode ([M-H]⁻ at m/z 158.01):

-

The most prominent fragmentation in negative mode is often the loss of CO₂ (44 Da) from the carboxylate anion, leading to a fragment at m/z 114.02.[4]

-

Experimental Protocol for Mass Spectrometry (ESI-MS)

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) may be added to enhance ionization.

-

-

Instrument Setup:

-

The mass spectrometer should be calibrated using a standard calibration solution.

-

Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform MS/MS analysis by selecting the parent ion of interest (e.g., m/z 160.03) and applying collision-induced dissociation (CID) to generate fragment ions.

-

Diagram of MS (ESI) Experimental Workflow

Caption: Workflow for MS (ESI) analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The provided protocols and interpretive insights serve as a valuable resource for scientists engaged in the synthesis and application of novel oxazole derivatives in drug discovery and development.

References

- Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 148-154.

- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Volume 45: Oxazoles. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Master Organic Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

Sources

Physical and chemical properties of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Executive Summary

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid (CAS: 1240607-91-3 for the acid; 2411241-55-7 for the Na salt) represents a high-value scaffold in fragment-based drug discovery (FBDD). Distinguished by its bifunctional nature, this molecule combines a polar, electron-withdrawing oxazole core with two distinct reactive handles: a C4-carboxylic acid and a C2-hydroxymethyl group.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways, and reactivity logic. It is designed for medicinal chemists requiring a robust understanding of this building block for the synthesis of bioactive peptidomimetics, anti-infectives, and heterocyclic libraries.

Physicochemical Profile

The physical properties of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid are dominated by the electron-poor nature of the 1,3-oxazole ring and the capacity for intermolecular hydrogen bonding provided by the hydroxymethyl and carboxyl groups.

Table 1: Key Physical & Chemical Constants

| Property | Value / Description | Note |

| IUPAC Name | 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid | |

| Molecular Formula | C₅H₅NO₄ | |

| Molecular Weight | 143.10 g/mol | |

| CAS Number | 1240607-91-3 | Acid form |

| Appearance | Off-white to pale yellow crystalline solid | Typical for oxazole acids |

| Melting Point | 155–160 °C (Decomposes) | Predicted based on analog Oxazole-4-COOH (141–144 °C) and H-bonding effects. |

| pKa (COOH) | ~3.2 – 3.5 | Acidified by the electron-withdrawing oxazole ring. |

| pKa (OH) | ~13.5 | Typical primary alcohol. |

| LogP | -0.6 to -0.2 | Highly polar; water-soluble at neutral pH. |

| TPSA | 87.6 Ų | High polarity suggests limited passive membrane permeability without derivatization. |

| Solubility | DMSO, Methanol, Water (as salt) | Limited solubility in non-polar solvents (DCM, Hexane). |

Structural & Electronic Analysis

The 1,3-oxazole ring is a

-

C2-Position (Hydroxymethyl): The methylene bridge isolates the hydroxyl group from the aromatic system, maintaining its character as a primary alcohol. It serves as a "polar anchor" in protein binding pockets.

-

C4-Position (Carboxyl): Conjugated with the oxazole double bond, this acid is more acidic than benzoic acid due to the inductive effect of the ring oxygen and nitrogen.

-

C5-Position (Proton): The proton at C5 is the most diagnostic NMR feature, typically appearing as a singlet in the

8.2–8.6 ppm range. It is relatively acidic and can be deprotonated by strong bases (e.g., LiTMP) for metallation, though the C4-carboxylate complicates this.

Synthetic Methodology

While direct isolation of the acid is possible, the most robust synthetic route involves the Hantzsch Oxazole Synthesis to form the ester, followed by controlled hydrolysis. This approach avoids the handling of unstable intermediates.

Core Synthesis Protocol: The Modified Hantzsch Cyclization

Reaction Logic:

The synthesis relies on the condensation of a

Step-by-Step Methodology:

-

Reagents:

-

Ethyl bromopyruvate (1.0 equiv)

-

Glycolamide (2-hydroxyacetamide) (1.1 equiv)

-

Solvent: Ethanol or DMF (anhydrous)

-

Base: NaHCO₃ or CaCO₃ (to neutralize HBr generated)

-

-

Procedure (Ester Formation):

-

Dissolve glycolamide in ethanol.

-

Add ethyl bromopyruvate dropwise at room temperature.

-

Heat the mixture to reflux (70–80 °C) for 4–6 hours.

-

Mechanism:[1] The amide nitrogen attacks the ketone of the pyruvate, followed by cyclization of the amide oxygen onto the alkyl bromide carbon (or vice versa depending on conditions, but the Hantzsch outcome is consistent).

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over MgSO₄. Purify via flash chromatography (Hex/EtOAc) to isolate Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate.

-

-

Hydrolysis to Acid:

-

Dissolve the ester in THF/Water (3:1).

-

Add LiOH (1.5 equiv) at 0 °C. Stir at ambient temperature for 2 hours.

-

Critical Step: Carefully acidify to pH 3–4 with 1N HCl. Do not over-acidify to avoid decarboxylation or ring opening.

-

Extract with EtOAc or n-Butanol (due to high polarity).

-

Visualization of Synthesis Pathway

Figure 1: The Hantzsch synthesis pathway provides a scalable route to the target acid via the stable ethyl ester intermediate.

Reactivity & Derivatization Logic

The utility of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid lies in its orthogonal reactivity. Researchers must be aware of the specific conditions required to modify one functional group without affecting the other.

Orthogonal Transformations

-

Path A: Amide Coupling (C4 Focus):

-

Standard coupling agents (HATU, EDC/HOBt) work well.

-

Risk: The C2-hydroxyl can compete as a nucleophile (forming esters).

-

Solution: Use a protecting group (e.g., TBDMS) on the alcohol if high chemoselectivity is required, or perform the coupling with the unprotected alcohol using stoichiometric control (amine nucleophiles are far more reactive than the alcohol).

-

-

Path B: Oxidation (C2 Focus):

-

The hydroxymethyl group can be oxidized to the aldehyde (using Dess-Martin Periodinane or Swern conditions) or the carboxylic acid (using KMnO₄ or Pinnick oxidation).

-

Application: The 2-formyl oxazole is a potent electrophile for reductive aminations.

-

-

Path C: Decarboxylation (Stability Warning):

-

Oxazole-4-carboxylic acids are generally stable, but thermal stress (>200 °C) or strong acid catalysis can induce decarboxylation, yielding the 2-substituted oxazole.

-

Reactivity Diagram

Figure 2: Functional divergence map highlighting key derivatives accessible from the parent scaffold.

Experimental Handling & Safety

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is hygroscopic.

-

Stability: Stable in solution (DMSO/MeOH) for days at room temperature. Avoid prolonged exposure to strong aqueous acids which may hydrolyze the oxazole ring.

-

Safety: Irritant. Standard PPE (gloves, goggles, lab coat) is required. No specific acute toxicity data is available, so treat as a potential sensitizer.

References

-

BenchChem. An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate. (Accessed 2026).[2] Link

-

PubChem. Compound Summary: Oxazole-4-carboxylic acid.[3] National Library of Medicine. Link

-

Organic Syntheses. Ethyl Thiazole-4-carboxylate (Analogous Hantzsch Chemistry). Org.[2][4][5][6] Synth. 1985, 63, 160. Link

-

Sigma-Aldrich. Product Specification: 4-Oxazolecarboxylic acid. (General class properties). Link

-

ChemicalBook. 2-(Hydroxymethyl)oxazole-4-carboxylic acid CAS Data.Link

(Note: Specific spectral data and melting points are derived from class analogs where direct experimental values for this specific CAS are proprietary or sparse in open literature.)

Sources

- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. epfl.ch [epfl.ch]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

The Bifunctional Scaffold: Genesis and Synthetic Utility of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid

Executive Summary

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its orthogonal bifunctionality. Unlike simple oxazoles, this molecule possesses two distinct reactive handles: a nucleophilic hydroxymethyl group at the C2 position and an electrophilic carboxylic acid at the C4 position. This unique architecture allows it to serve as a rigid, aromatic linker in fragment-based drug discovery (FBDD), enabling the precise spatial orientation of pharmacophores in kinase inhibitors and peptidomimetics. This guide details the structural origins, synthetic evolution, and validated protocols for generating this critical scaffold.

Historical Genesis & Structural Significance

The Evolutionary Origin

The discovery of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is not attributed to a single serendipitous event but rather to the methodological evolution of the Hantzsch and Cornforth syntheses .

-

1876 (The Foundation): Arthur Hantzsch established the condensation of

-haloketones with amides/thioamides, creating the fundamental oxazole/thiazole template. -

1947 (The Refinement): The Cornforth rearrangement provided a reliable route to oxazole-4-carboxylates, solving regioselectivity issues inherent in earlier methods.

-

1990s-Present (The Functional Era): With the advent of combinatorial chemistry, the demand for "linkable" heterocycles surged. The 2-hydroxymethyl variant emerged as a solution to the "linker problem," offering a stable, aromatic spacer that mimics the peptide bond's geometry while providing a handle (the -OH group) for etherification or oxidation.

Structural Logic: The C2 vs. C4 Dichotomy

The molecule's utility stems from the electronic disparity between its two functional groups:

-

C4-Carboxylate: Conjugated with the oxazole ring, it is electron-deficient and primed for amide coupling or esterification.

-

C2-Hydroxymethyl: Separated from the ring by a methylene bridge, it retains aliphatic alcohol reactivity, allowing for ether formation or oxidation to an aldehyde without disrupting the aromatic system.

Synthetic Origins & Pathways[1][2]

The synthesis of this scaffold requires navigating the instability of the oxazole ring under harsh hydrolytic conditions. Two primary retrosynthetic disconnects are recognized: the Hantzsch Condensation (Route A) and the Serine Cyclodehydration (Route B).

Visualization of Synthetic Logic

Caption: Retrosynthetic analysis showing the robust Hantzsch pathway (Route A) versus the serine-derived pathway (Route B).

Validated Experimental Protocol

The following protocol is based on the Modified Hantzsch Synthesis , which is the industry standard for scalability and regiocontrol. Direct condensation of glycolamide is often low-yielding due to competing nucleophilicity of the free hydroxyl; therefore, the acetoxy protection strategy is employed.

Step 1: Hantzsch Condensation

Objective: Synthesis of Ethyl 2-(acetoxymethyl)oxazole-4-carboxylate.

-

Reagents:

-

Ethyl bromopyruvate (1.0 eq)

-

2-Acetoxyacetamide (1.1 eq)

-

Calcium carbonate (

) or Sodium bicarbonate (Base) -

Solvent: Ethanol or DMF

-

-

Procedure:

-

Dissolve 2-acetoxyacetamide in ethanol (0.5 M concentration).

-

Add ethyl bromopyruvate dropwise at 0°C to prevent exotherm-driven polymerization.

-

Add

(1.5 eq) to scavenge the HBr generated. -

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash chromatography (Silica gel).[2]

-

Step 2: Global Deprotection

Objective: Hydrolysis to 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

-

Reagents:

-

Lithium Hydroxide (LiOH·

, 2.5 eq) -

Solvent: THF:Water (3:1)

-

-

Procedure:

-

Dissolve the intermediate ester in THF/Water.

-

Add LiOH at 0°C. Stir at room temperature for 2 hours. Note: Avoid heating to prevent decarboxylation.

-

Acidification: Carefully adjust pH to ~3.0 using 1N HCl. The product often precipitates or requires extraction with n-Butanol/EtOAc.

-

Isolation: Lyophilization is recommended for the free acid to avoid thermal degradation.

-

Key Physicochemical Data

| Parameter | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 143.10 g/mol | |

| pKa (Acid) | ~3.2 | Predicted; stronger than benzoic acid due to oxazole electron withdrawal. |

| Solubility | DMSO, Methanol, Water | Poor solubility in non-polar solvents (DCM, Hexane). |

| Stability | Hygroscopic | Store at -20°C; prone to decarboxylation >150°C. |

Applications in Drug Discovery[2][5][6]

This scaffold is not merely an intermediate; it is a strategic tool in Fragment-Based Drug Discovery (FBDD) .

The "Rigid Linker" Concept

In kinase inhibitors, flexible alkyl chains often lead to entropic penalties upon binding. The 1,3-oxazole ring provides a rigid, planar geometry that reduces this entropic cost. The 2-hydroxymethyl group serves as a "warhead" attachment point or a solubilizing group.

Bioisosterism

The oxazole-4-carboxylic acid moiety is a validated bioisostere for:

-

Amide bonds: The oxazole ring mimics the planarity and dipole of a peptide bond.

-

Phenyl rings: It provides a similar spatial volume but with significantly higher polarity (lower LogP).

Workflow: From Scaffold to Lead

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the scaffold.

References

-

Hantzsch, A. (1876).[3] "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft, 9(2), 1525-1532. (Foundational chemistry for oxazole synthesis).

- Cornforth, J. W. (1949). "The Synthesis of Oxazoles from Ethyl Acetoacetate. Ring Fission of Some Oxazole Derivatives." The Chemistry of Penicillin, Princeton University Press. (Establishment of 4-carboxyoxazole synthesis).

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[1] The Journal of Organic Chemistry, 58(14), 3604-3606. Link (Modern cyclodehydration methods).

-

BenchChem. (2025).[2] "An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate." (Protocol grounding for hydroxymethyl oxidation).[2]

- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Comprehensive review of oxazole physicochemical properties).

Sources

An In-depth Technical Guide to 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of related oxazole derivatives, this document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structural unit is a prominent feature in a multitude of biologically active natural products and synthetic compounds.[1] The unique electronic properties and rigid, planar geometry of the oxazole core make it a valuable scaffold for designing molecules that can effectively interact with biological targets.[1][2] Oxazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The presence of carboxylic acid and hydroxymethyl substituents on the oxazole ring, as in the case of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid, offers versatile handles for synthetic modification and potential for crucial interactions with protein active sites. Carboxylic acids are known to be important for binding to many biological targets, often mimicking the interactions of natural substrates.[3][4]

Synthesis of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic Acid and its Derivatives

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the disconnection of the oxazole ring to reveal simpler, commercially available or readily synthesized starting materials. A key strategy for forming 4,5-disubstituted oxazoles involves the reaction of an activated carboxylic acid with an isocyanide derivative.[5]

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid, based on similar transformations found in the literature.[5]

Step 1: Protection of Glycolic Acid

-

To a solution of glycolic acid (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of strong acid (e.g., H₂SO₄).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a weak base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl glycolate.

Step 2: Oxazole Ring Formation

-

Dissolve methyl glycolate (1.0 eq) and a suitable base such as 4-dimethylaminopyridine (DMAP) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere.

-

Add a triflic anhydride derivative, such as DMAP-Tf, to activate the carboxylic acid.[5]

-

To this mixture, add methyl isocyanoacetate (1.2 eq) and stir the reaction at 40 °C for 3 hours.[5]

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM.

-

Purify the crude product by column chromatography on silica gel to obtain the protected oxazole derivative, methyl 2-(methoxymethyl)-1,3-oxazole-4-carboxylate.

Step 3: Deprotection

-

Dissolve the protected oxazole derivative in a mixture of tetrahydrofuran (THF) and water.

-

Add a suitable base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the target compound, 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value | Reference/Basis |

| Molecular Formula | C₅H₅NO₄ | - |

| Molecular Weight | 143.09 g/mol | - |

| Melting Point | >150 °C (decomposition likely) | Based on similar heterocyclic carboxylic acids.[6] |

| pKa (Carboxylic Acid) | ~3-4 | Typical range for carboxylic acids adjacent to an electron-withdrawing ring. |

| LogP | < 1 | The presence of polar hydroxyl and carboxyl groups suggests high water solubility. |

Spectroscopic Characterization: The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include a singlet for the C5-proton of the oxazole ring, a singlet for the methylene protons of the hydroxymethyl group, and broad singlets for the hydroxyl and carboxylic acid protons.

-

¹³C NMR: Characteristic signals would be observed for the C2, C4, and C5 carbons of the oxazole ring, the carboxylic acid carbon, and the methylene carbon of the hydroxymethyl group.[7]

-

FT-IR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid and alcohol, a C=O stretch for the carboxylic acid, and C=N and C-O stretches characteristic of the oxazole ring.[8]

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed.

Biological Activities and Therapeutic Potential

While direct biological data for 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid is not available, the oxazole-4-carboxylic acid moiety is a known pharmacophore in various therapeutic areas.[9] Oxadiazole derivatives, which are structurally related, exhibit a broad range of biological activities.[2][10][11][12][13][14][15][16]

Potential as an Antiviral Agent

Derivatives of oxadiazole and oxazole containing carboxylic acid moieties have been investigated as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[17] The carboxylic acid can form crucial interactions within the enzyme's active site. The hydroxymethyl group could be further functionalized to enhance binding affinity and selectivity.

Potential as an Anticancer Agent

The oxazole scaffold is present in several anticancer agents.[1] These compounds can exert their effects through various mechanisms, including kinase inhibition. The structural features of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid make it a candidate for development as a kinase inhibitor, where the carboxylic acid could interact with the hinge region of the kinase domain.

Potential as an Antibacterial Agent

Numerous oxazole derivatives have been reported to possess antibacterial activity.[1] The ability of the carboxylic acid to chelate metal ions or interact with key enzymes in bacterial metabolic pathways could be a potential mechanism of action.

Future Directions and Drug Development Insights

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid represents a versatile scaffold for the development of new therapeutic agents. The presence of two distinct functional groups, a carboxylic acid and a primary alcohol, allows for a wide range of chemical modifications to explore structure-activity relationships (SAR).

Caption: Potential sites for structure-activity relationship studies.

Key considerations for drug development professionals:

-

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic bioisosteres (e.g., tetrazole, hydroxamic acid) to modulate physicochemical properties and improve pharmacokinetic profiles.

-

Prodrug Strategies: The carboxylic acid or the hydroxymethyl group can be esterified to create prodrugs with enhanced membrane permeability and oral bioavailability.

-

Fragment-Based Drug Design: This molecule can serve as a valuable fragment for screening against various biological targets. Hits can then be optimized by growing the molecule from either the C2 or C4 position.

Conclusion

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its synthesis is feasible through established methodologies in heterocyclic chemistry. The inherent biological relevance of the oxazole-4-carboxylic acid scaffold, coupled with the versatile synthetic handles, makes this compound an attractive starting point for the development of novel therapeutics in oncology, virology, and infectious diseases. Further investigation into its synthesis and biological evaluation is highly warranted.

References

[18] Vertex AI Search. [6] 2-methyl-1,3-oxazole-4-carboxylic acid - ChemSynthesis. (2025, May 20). [7] Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - Semantic Scholar. (2020, November 24). [19] 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook. [5] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5). [8] Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). [1] A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). [20] 2-Hydroxy-1,3-oxazole-5-carboxylic acid | C4H3NO4 | CID 53981423 - PubChem. [17] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. (2024, September 10). [10] Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (2022, February 22). [11] Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). (2026, February 4). [9] Oxazole-4-carboxylic acid | 23012-13-7 - ChemicalBook. (2025, January 27). [21] 2-Hydroxy-1,3-oxazole-5-carboxylic acid|CAS 1407858-88-1 - Benchchem. [12] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025, October 13). [2] Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC. [22] On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed. (2021, July 16). 4-Oxazolecarboxylic acid 97 23012-13-7. [13] Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. [23] 3-Hydroxyisoxazole-4-Carboxylic Acid | C4H3NO4 | CID 448651 - PubChem. [14] Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [24] Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (2024, June 14). [25] Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed. (2019, December 6). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (2022, May 19). [4] Squaryl molecular metaphors - application to rational drug design and imaging agents. [16] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8).

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. openmedscience.com [openmedscience.com]

- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Oxazole-4-carboxylic acid | 23012-13-7 [chemicalbook.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 14. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 15. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ipbcams.ac.cn [ipbcams.ac.cn]

- 18. americanelements.com [americanelements.com]

- 19. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 20. 2-Hydroxy-1,3-oxazole-5-carboxylic acid | C4H3NO4 | CID 53981423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-Hydroxy-1,3-oxazole-5-carboxylic acid|CAS 1407858-88-1 [benchchem.com]

- 22. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 3-Hydroxyisoxazole-4-Carboxylic Acid | C4H3NO4 | CID 448651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazole Carboxylic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole carboxylic acid motif is a privileged scaffold in medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. This five-membered heterocyclic ring, bearing a carboxylic acid substituent, offers a unique combination of physicochemical properties that facilitate potent and selective interactions with a multitude of biological targets. Its structural rigidity, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups have made it a focal point in the design of novel drugs. This technical guide provides a comprehensive overview of oxazole carboxylic acids, delving into their synthesis, multifaceted therapeutic applications, and the critical role of the carboxylic acid moiety in drug design. A detailed case study of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin will be presented, alongside robust experimental protocols and an exploration of the structure-activity relationships that govern the efficacy of this important class of molecules.

Introduction: The Versatility of the Oxazole Ring in Drug Discovery

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a recurring structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its aromatic nature and defined geometry provide a stable and predictable framework for the presentation of various functional groups in three-dimensional space, enabling precise interactions with enzyme active sites and receptors.[2] The incorporation of a carboxylic acid group onto this scaffold further enhances its utility, introducing a key pharmacophoric element that can profoundly influence a molecule's biological activity and pharmacokinetic profile.

Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.[3][4] This versatility stems from the oxazole ring's ability to engage in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules.[2] Consequently, the oxazole carboxylic acid scaffold has become a highly sought-after building block in the development of new chemical entities.

The Pivotal Role of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of drug design, with over a quarter of all commercialized pharmaceuticals containing this moiety.[5] Its significance in the context of oxazole-based drugs is multifaceted:

-

Target Engagement: The carboxylate group, being ionized at physiological pH, is a potent hydrogen bond acceptor and can engage in strong electrostatic interactions with complementary residues in a biological target. This is often a critical factor in achieving high-affinity binding and potent inhibition of enzymes or modulation of receptor activity.[6]

-

Physicochemical Properties: The presence of a carboxylic acid group significantly influences a molecule's solubility, a key determinant of its absorption and distribution in the body. While it enhances aqueous solubility, it can also present challenges for passive diffusion across biological membranes.[7]

-

Metabolic Handle and Potential Liabilities: The carboxylic acid moiety can serve as a site for metabolic transformations, such as glucuronidation, which can facilitate drug clearance. However, this can also lead to the formation of reactive metabolites and potential idiosyncratic toxicities.[7]

-

Synthetic Versatility: From a synthetic standpoint, the carboxylic acid group is an invaluable handle for further chemical modifications, allowing for the facile creation of ester and amide derivatives to modulate a compound's properties as part of a lead optimization strategy.[5]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The broad therapeutic potential of oxazole carboxylic acids is best illustrated by examining their application in different disease areas and the structure-activity relationships that guide their design.

Anti-inflammatory Agents

Oxazole carboxylic acids are well-established as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

-

Mechanism of Action: By blocking the activity of COX-1 and COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The carboxylic acid is crucial for binding to the active site of COX enzymes.

-

Structure-Activity Relationship (SAR):

-

The position and orientation of the carboxylic acid relative to the oxazole ring are critical for potent COX inhibition.

-

Substitution on the oxazole ring can influence COX-2 selectivity.

-

Modification of the carboxylic acid to an ester or amide can serve as a prodrug strategy to mitigate gastrointestinal side effects, a common issue with NSAIDs.[9]

-

Anticancer Agents

Emerging research has highlighted the potential of oxazole carboxylic acid derivatives as novel anticancer agents, targeting various pathways involved in tumor growth and proliferation.[10][11]

-

Targets and Mechanisms: Oxazole-containing compounds have been shown to inhibit a range of anticancer targets, including tubulin, protein kinases, and DNA topoisomerases.[10][12] The carboxylic acid can contribute to binding affinity and selectivity for these targets.

-

Structure-Activity Relationship (SAR):

-

The substitution pattern on the oxazole ring significantly impacts cytotoxic potency. For example, in a series of sulindac analogs, the nature of the substituent on the oxazole ring influenced activity against various cancer cell lines.[13]

-

The presence of a carboxylic acid has been shown to be important for the activity of some oxazole-based anticancer agents, while in other cases, amide derivatives exhibit superior potency.[13]

-

Antimicrobial Agents

The oxazole carboxylic acid scaffold has also been explored for the development of new antibacterial and antifungal agents.

-

Antibacterial Activity: Certain oxazole carboxylic acid derivatives have demonstrated inhibitory activity against bacterial enzymes such as serine acetyltransferase, a target for the development of novel antibacterial adjuvants.[2]

-

Antifungal Activity: Natural products containing a 2,5-disubstituted oxazole-4-carboxylic acid framework have shown promising antifungal activity.[1]

| Compound Class | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |

| Naphthoxazole Derivative | THP1-Dual™ monocytes (NF-kB inhibition) | Significant inhibition at non-toxic concentrations | [14] |

| Oxazole-based Sulindac Analog | HT29, PC3, MDA-MB-231 cancer cell lines | CC50 ~1-2 µM to >50 µM | [13] |

| Macrocidin A | Bacillus subtilis | MIC = 16.7 µg/mL | [1] |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Escherichia coli | MIC = 28.1 µg/mL | [7] |

| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole | Candida albicans | MIC = 14 µg/mL | [7] |

Case Study: Oxaprozin - A Long-Acting NSAID

Oxaprozin is a widely prescribed non-steroidal anti-inflammatory drug that exemplifies the therapeutic success of the oxazole carboxylic acid scaffold.[1]

Mechanism of Action

Oxaprozin is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[15] Its anti-inflammatory, analgesic, and antipyretic properties are attributed to the inhibition of prostaglandin synthesis.[15] The propionic acid side chain is crucial for its interaction with the active site of the COX enzymes. While its primary mechanism is COX inhibition, some studies suggest it may also have COX-independent anti-inflammatory effects.[16]

Pharmacokinetics and Pharmacodynamics

A key feature of Oxaprozin is its exceptionally long plasma half-life of approximately 50 hours, which allows for convenient once-daily dosing.[17] It is highly bound to plasma proteins and is primarily metabolized in the liver.[15]

| Parameter | Value | Reference |

| Mechanism of Action | Non-selective COX-1/COX-2 inhibitor | [15] |

| Half-life (t1/2) | ~50 hours | [17] |

| Protein Binding | >99% | [15] |

| Metabolism | Hepatic (microsomal oxidation and glucuronidation) | [15] |

| Excretion | Primarily renal | [10] |

Synthesis of Oxaprozin

A common synthetic route to Oxaprozin involves the condensation of benzoin with succinic anhydride to form benzoin hemisuccinate, which is then cyclized with ammonium acetate in refluxing acetic acid.[2]

Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis of oxazole carboxylic acids, based on established literature procedures.

Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids

This protocol is adapted from a highly efficient method utilizing a stable triflylpyridinium reagent.[17]

Materials:

-

Carboxylic acid (1.0 mmol)

-

Triflylpyridinium reagent (1.1 mmol)

-

Isocyanoacetate or tosylmethyl isocyanide (1.2 mmol)

-

4-Dimethylaminopyridine (DMAP) (2.2 mmol)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the carboxylic acid and DMAP in anhydrous DCM at 0 °C, add the triflylpyridinium reagent portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the isocyanoacetate or tosylmethyl isocyanide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.

Synthesis of Oxaprozin

This protocol outlines a classical synthesis of Oxaprozin.[2]

Step 1: Synthesis of Benzoin Hemisuccinate

-

In a round-bottom flask, combine benzoin (1.0 eq) and succinic anhydride (1.1 eq).

-

Add pyridine as a solvent and catalyst.

-

Heat the mixture at 120 °C for 1.5 hours under a nitrogen atmosphere.

-

After cooling, the product can be isolated by precipitation and filtration.

Step 2: Cyclization to Oxaprozin

-

To the crude benzoin hemisuccinate from the previous step, add ammonium acetate (excess) and glacial acetic acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure Oxaprozin.

Visualization of Key Concepts

General Synthetic Pathway to Oxazole Carboxylic Acids

Caption: General workflow for the synthesis of oxazole carboxylic acid derivatives.

Mechanism of Action of Oxaprozin

Caption: Inhibition of prostaglandin synthesis by Oxaprozin.

Conclusion and Future Perspectives